1-methyl-1H-pyrrole-3-carbaldehyde
Description
Significance of N-Methylated Pyrrole (B145914) Heterocycles in Organic Synthesis
N-methylated pyrrole heterocycles are a class of organic compounds that have garnered significant attention in synthetic organic chemistry. The presence of the N-methyl group influences the electronic properties and reactivity of the pyrrole ring, making these compounds valuable precursors for a wide array of chemical transformations. wikipedia.org The pyrrole ring itself is a fundamental component of many natural products, including heme and chlorophyll, as well as numerous pharmaceuticals. numberanalytics.comnih.gov
The methylation at the nitrogen atom prevents the formation of the pyrrolide anion, which can alter reaction pathways. wikipedia.org This modification allows for more controlled and selective reactions at the carbon positions of the pyrrole ring. N-substituted pyrroles can undergo various reactions, including electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions, leading to a diverse range of functionalized pyrrole derivatives. wikipedia.orgresearchgate.net These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. alliedacademies.org
Overview of Pyrrole-3-Carbaldehydes as Crucial Synthons
Pyrrole-3-carbaldehydes, including the N-methylated variant, are highly valuable synthons—or synthetic building blocks—in organic chemistry. researchgate.netresearchgate.net The aldehyde functionality at the 3-position of the pyrrole ring is particularly useful due to its ability to participate in a variety of chemical reactions. These reactions include oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions.
The strategic placement of the formyl group at the C3 position allows for the introduction of diverse functionalities and the construction of complex molecular architectures. researchgate.net For instance, pyrrole-3-carbaldehydes can be used in the synthesis of fused heterocyclic systems, which are common motifs in medicinally important compounds. researchgate.net The development of efficient methods for the synthesis of pyrrole-3-carbaldehydes has been an active area of research, with multicomponent reactions being a particularly effective strategy. researchgate.net
Research Trajectories and Future Prospects for 1-Methyl-1H-Pyrrole-3-Carbaldehyde
Current research involving this compound is focused on leveraging its unique chemical properties for the development of novel synthetic methodologies and the creation of new functional molecules. Its role as a precursor in the synthesis of more complex heterocyclic compounds and pharmaceuticals is a primary driver of this research. The reactivity of the aldehyde group, combined with the electronic characteristics of the N-methylated pyrrole ring, makes it an attractive starting material for creating diverse molecular libraries.
Future prospects for this compound are promising and extend into various scientific domains. In medicinal chemistry, it is being investigated as a scaffold for the development of new therapeutic agents. Additionally, its derivatives are being explored for their potential applications in materials science, such as in the creation of novel organic electronic materials. numberanalytics.com The continued exploration of the reactivity and synthetic utility of this compound is expected to lead to further innovations in both chemical synthesis and applied sciences.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | nih.gov |
| Molecular Weight | 109.13 g/mol | nih.gov |
| CAS Number | 36929-60-9 | nih.gov |
| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Purity | 95% - 98% | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 4°C or Inert atmosphere, room temperature | sigmaaldrich.comsigmaaldrich.com |
Reactions of this compound
| Reaction Type | Reagents | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 1-Methyl-1H-pyrrole-3-carboxylic acid |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-Methyl-1H-pyrrole-3-methanol |
| Substitution | Electrophiles | Various substituted pyrrole derivatives |
| Mannich-type cyclization | Succinaldehyde (B1195056), catalyzed by proline or other amines | Pyrrole-3-carbaldehyde core |
| Oxidative aromatization | IBX | Pyrrole-3-carbaldehyde core |
This table is based on information from a general overview of the compound's reactivity.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADKJPOZQYWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395925 | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-60-9 | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrole 3 Carbaldehyde
Formylation Strategies
Formylation reactions are a direct approach to introduce a formyl group onto the pyrrole (B145914) ring. The Vilsmeier-Haack and Houben-Hoesch reactions are prominent examples of such strategies.
Vilsmeier-Haack Formylation of N-Methylpyrrole Precursors
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comthieme-connect.de It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comnih.govorganic-chemistry.org The resulting electrophilic iminium salt then reacts with the N-methylpyrrole precursor to yield the desired aldehyde after hydrolysis. organic-chemistry.orgchemtube3d.com
The regioselectivity of the Vilsmeier-Haack formylation of 1-substituted pyrroles is primarily influenced by steric factors. rsc.org While electronic effects of the substituent at the 1-position play a role, they are generally considered to be minor and mainly inductive. rsc.org
Achieving optimal yields and purity in the Vilsmeier-Haack formylation of N-methylpyrrole necessitates careful control over reaction parameters. Key variables include temperature and stoichiometry.
Table 1: Optimized Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | 0–5°C during reagent addition | Controls the exothermic reaction and minimizes side product formation. |
| Stoichiometry | Precise molar ratios of formylating agents | Ensures complete reaction and avoids excess reagents that can complicate purification. |
| Post-reaction | Neutralization | Essential for the isolation of the final product. |
This table summarizes key optimized parameters for the Vilsmeier-Haack formylation of N-methylpyrrole.
The use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to be a simple and convenient method for preparing N-substituted pyrrole-3-carbaldehydes. researchgate.net The steric bulk of the amide reagent can influence the regioselectivity of the formylation, favoring the formation of the 3-formyl isomer over the 2-formyl isomer. researchgate.net This is attributed to the steric hindrance around the C2 and C5 positions of the pyrrole ring, making the C3 and C4 positions more accessible to the bulky Vilsmeier reagent.
Houben–Hoesch Reaction Approaches
The Houben-Hoesch reaction provides an alternative pathway for the acylation of electron-rich aromatic compounds, including pyrroles. nibs.ac.cnwikipedia.org This reaction utilizes a nitrile and a Lewis acid catalyst, often in the presence of hydrogen chloride. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the corresponding ketone or, in the case of formylation, an aldehyde. wikipedia.org While traditionally used for the synthesis of ketones, modifications of the Houben-Hoesch reaction can be adapted for the introduction of a formyl group. youtube.com It is particularly useful for substrates that are sensitive to the strong acids used in other formylation methods. thermofisher.com
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.gov These reactions have emerged as powerful tools for the construction of diverse heterocyclic scaffolds, including pyrrole-3-carbaldehydes. acs.org
One-Pot Syntheses Involving Mannich Reactions and Oxidative Aromatization
A notable multi-component strategy for the synthesis of N-substituted pyrrole-3-carbaldehydes involves a one-pot sequence combining a Mannich reaction and subsequent oxidative aromatization. researchgate.netnih.gov This approach typically entails the reaction of an in situ generated imine with succinaldehyde (B1195056), followed by an oxidation step to form the aromatic pyrrole ring. nih.govrsc.org
For instance, an efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. This process involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated aryl-imines, followed by IBX-mediated oxidative aromatization in a one-pot operation. nih.gov This methodology has proven to be practical for gram-scale synthesis. nih.govrsc.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 1-methyl-1H-pyrrole-3-carbaldehyde |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Succinaldehyde |
| 2-iodoxybenzoic acid (IBX) |
This table lists the chemical compounds discussed in the article.
Domino 1,3-Dipolar Cycloaddition/Ring-Opening/Ring-Cleavage Protocols for Substituted Analogues
A novel and distinctive approach for synthesizing trisubstituted 1H-pyrrole-3-carbaldehydes has been developed utilizing a domino reaction sequence. rsc.orgresearchgate.net This method employs 4-methyl thiazolium salts, which serve as precursors to azomethine ylides, in reaction with α,β-unsaturated aldehydes in the presence of an organocatalyst. rsc.orgrsc.org The core of this strategy is a sequence involving a 1,3-dipolar cycloaddition, followed by ring-opening, and subsequent cleavage of both a carbon-sulfur (C–S) and a carbon-nitrogen (C–N) bond to form the pyrrole ring. rsc.orgresearchgate.net
The reaction is initiated by the generation of a thiazolium azomethine ylide, which acts as the 1,3-dipole. This reactive intermediate undergoes a cycloaddition with an α,β-unsaturated aldehyde (the dipolarophile) to form a complex heterocyclic adduct. rsc.org This adduct then undergoes a cascade of ring-opening and bond-cleavage events, ultimately yielding the trisubstituted 1H-pyrrole-3-carbaldehyde. rsc.org The optimal conditions for this transformation were identified using 4,4-dimethylaminopyridine (DMAP) as the base and a secondary amine catalyst in ethanol (B145695) at room temperature. rsc.org This methodology has also been successfully adapted for the asymmetric synthesis of enantioenriched trisubstituted-4,5-dihydro-1H-pyrrole-3-carbaldehydes with high efficiency. rsc.orgrsc.org
Table 1: Domino Reaction for Trisubstituted 1H-Pyrrole-3-Carbaldehydes
| Reactant 1 | Reactant 2 | Catalyst/Base | Key Process | Product | Ref |
|---|
Concise Synthetic Routes from α-Hydroxyketones, 3-Oxobutanenitrile (B1585553), and Anilines
A highly efficient three-component reaction provides a direct and concise route to polysubstituted pyrroles, which can be readily converted to the target carbaldehyde. This method involves the reaction of α-hydroxyketones, 3-oxobutanenitrile (or other oxoacetonitriles), and anilines or other primary amines. mdpi.comnih.gov The reaction typically proceeds under mild conditions, often catalyzed by acetic acid in ethanol, and is noted for its high atom economy, with water being the only byproduct. mdpi.com
This one-step synthesis yields a 3-cyanopyrrole framework. mdpi.com The resulting pyrrole-3-carbonitrile is a versatile intermediate that can be converted to the corresponding this compound through reduction. For instance, the reduction of 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile to the corresponding carbaldehyde has been successfully achieved in high yield using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This two-step sequence—multicomponent cyclization followed by reduction—represents a powerful strategy for accessing pyrrole-3-carbaldehydes. nih.gov
Iron(III) Chloride Catalyzed Four-Component Couplings
Iron(III) chloride has emerged as an inexpensive, sustainable, and effective catalyst for the synthesis of highly functionalized pyrroles via multicomponent reactions. nih.govtandfonline.com One such strategy involves a four-component coupling of 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes. nih.gov This one-pot tandem reaction proceeds without the need for an inert atmosphere, making it operationally simple and environmentally friendly. nih.gov
In a related three-component approach, iron(III) chloride catalyzes the reaction of nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines to afford N-aryl substituted pyrroles in good yields. tandfonline.com The reaction is believed to proceed through a sequence of Fe(III)-catalyzed amination, Michael addition, and cycloisomerization reactions. tandfonline.com These iron-catalyzed methods provide straightforward access to a diverse library of polysubstituted pyrroles from simple, readily available starting materials, which are precursors to carbaldehyde derivatives. nih.govtandfonline.com
Cyclization and Substitution-Hydrogenation Approaches
Alternative strategies for constructing the this compound scaffold involve substitution followed by cyclization, as well as catalytic hydrogenation as a key step in the synthetic sequence.
Substitution-Cyclization Methodologies for Pyrrole Ring Formation
Substitution-cyclization methods offer a powerful means to construct the pyrrole ring with defined substitution patterns. One notable example is the Hantzsch pyrrole synthesis, a classic method involving the reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones. wikipedia.orgpharmaguideline.com This approach assembles the pyrrole ring through a sequence of condensation and cyclization steps. wikipedia.org
More modern methods often employ metal catalysis. For instance, a base-mediated intramolecular cyclization of N-propargylamines, which can be formed via substitution reactions, provides a versatile route to various pyrrole structures. organic-chemistry.org Another sophisticated approach involves a palladium-catalyzed cascade reaction of specific malononitriles with boronic acids, which proceeds through C-C coupling followed by an intramolecular C-N bond formation to yield substituted 1H-pyrrole-3-carbonitriles, precursors to the desired aldehydes. organic-chemistry.org
Catalytic Hydrogenation in Pyrrole-3-Carbaldehyde Synthesis
Catalytic hydrogenation is a crucial transformation in organic synthesis, and while it is often used to saturate the pyrrole ring to form pyrrolidines, its role in the synthesis of pyrrole-3-carbaldehydes is more nuanced. researchgate.net The direct synthesis of the carbaldehyde group via catalytic hydrogenation from a more oxidized precursor like a carboxylic acid or its derivative is a challenging transformation that often requires specialized catalysts and conditions to avoid over-reduction.
However, catalytic hydrogenation plays a key role in the preparation of precursors. For example, the hydrogenation of a nitro group on an aromatic ring attached to the pyrrole scaffold can be achieved selectively without affecting the pyrrole ring itself, allowing for further functionalization. More directly related to the pyrrole core, the heterogeneous catalytic hydrogenation of 1-methylpyrrole (B46729) to yield 1-methylpyrrolidine (B122478) has been studied extensively, with rhodium and ruthenium catalysts showing high activity. researchgate.net While this reaction saturates the ring, it highlights the reactivity of the N-methyl pyrrole system under hydrogenation conditions. In the context of synthesizing the target aldehyde, hydrogenation is more likely to be employed to reduce other functionalities on the starting materials or intermediates before the pyrrole ring is formed or functionalized.
Base-Mediated Sulfonylation Strategies
Base-mediated sulfonylation is a key reaction for the functionalization of pyrroles. In the context of synthesis, this strategy can be part of a cascade reaction to build the pyrrole ring itself. A novel method has been developed for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles through a cascade reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. nih.gov This reaction is facilitated by a base, cesium carbonate (Cs₂CO₃), and proceeds via a sequence of sulfonylation and a [2+3]-cycloaddition. nih.gov
In this process, the arylsulfonyl methyl isocyanide serves a dual role as both the sulfonyl source and a 1,3-dipolar reagent. nih.gov While this specific method leads to a disulfonylated product rather than a carbaldehyde, it demonstrates the power of base-mediated sulfonylation within a cyclization strategy to construct highly functionalized pyrrole rings. Furthermore, the N-H of a pre-formed pyrrole ring can be readily sulfonylated under basic conditions using a sulfonyl chloride, a reaction often used to install a protecting group or to modify the electronic properties of the ring for subsequent reactions like Vilsmeier-Haack formylation. organic-chemistry.org The regioselectivity of such subsequent formylation reactions can be influenced by the nature of the N-substituent. researchgate.netrsc.org
Green Chemistry Approaches and Process Intensification
The traditional synthesis of pyrrole-3-carbaldehydes often relies on the Vilsmeier-Haack reaction, which involves phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comjk-sci.comwikipedia.org While effective, this method presents environmental and handling challenges due to the use of corrosive and toxic reagents. numberanalytics.comscirp.org Green chemistry initiatives focus on mitigating these issues through innovative process design.
Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of this compound and related compounds. nih.gov This technology enhances process efficiency by minimizing chemical and energy waste and allows for safer handling of hazardous intermediates by containing them in small-volume reactors. acs.org
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. nih.gov For instance, the generation of reactive intermediates, a common feature in many synthetic routes, can be managed more safely and efficiently. The improved mass and heat transfer in micro- or meso-reactors can lead to higher yields, reduced side-product formation, and significantly shorter reaction times compared to batch methods. nih.gov
One strategy involves adapting multi-step syntheses into a "telescoped" flow process, where the output of one reactor is directly fed into the next. This minimizes manual handling and purification steps. For pyrrole synthesis, a continuous flow approach using the Clauson-Kaas reaction has been developed, reacting aromatic amines with 2,5-dimethoxytetrahydrofuran (B146720) using an acid catalyst. acs.org This method has proven effective for a range of N-substituted pyrroles, demonstrating the versatility of flow systems. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days (e.g., 24h for partial conversion) nih.gov | Minutes (e.g., 5-minute residence time) nih.gov |
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time nih.gov |
| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes enhance safety acs.org |
| Efficiency | Potential for lower yields and more side products | Improved mass/heat transfer leads to higher yields and purity nih.gov |
| Scalability | Scaling up can be challenging | Scaling out (running reactors in parallel) is more straightforward acs.org |
This table provides a comparative overview of batch versus continuous flow synthesis methodologies based on reported research findings.
A major focus of green synthetic chemistry is the development of recyclable catalysts and the reduction of waste, which are critical for sustainable large-scale production. The Vilsmeier-Haack reaction, a common method for formylation, traditionally uses stoichiometric amounts of phosphorus oxychloride, generating significant phosphorus-based waste. numberanalytics.comjk-sci.comwikipedia.org
Research into greener alternatives has explored several avenues. One approach involves developing novel, environmentally benign methods for preparing the Vilsmeier-Haack reagent itself. For example, using phthaloyl dichloride with DMF allows for the recovery of phthalic anhydride (B1165640) as a byproduct through simple filtration, avoiding the use of toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org
For pyrrole synthesis in general, heterogeneous catalysts are highly attractive because they can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net For example, a heterogeneous cobalt catalyst has been shown to be effective in the cascade synthesis of pyrroles from nitroarenes and was successfully reused for ten cycles without a significant loss in yield. researchgate.net Similarly, copper-based magnetic nanoparticle catalysts have been used for the solvent-free synthesis of polysubstituted pyrroles and could be recycled for six runs with no considerable reduction in reactivity. researchgate.net
The environmental impact, often measured by metrics like atom economy and E-factor (mass ratio of waste to desired product), is a key consideration. Methods that utilize recyclable catalysts and solvents significantly improve these metrics. researchgate.net For instance, solvents such as ethyl acetate (B1210297) and 1,4-dioxane (B91453) have been shown to have over 90% recyclability in certain processes. The use of regenerable molecular sieves also contributes to waste reduction. These strategies collectively aim to make the large-scale synthesis of compounds like this compound more economically viable and environmentally responsible.
| Catalyst/Reagent System | Key Advantage | Recyclability/Reusability | Environmental Benefit |
| Phthaloyl dichloride/DMF | Avoids toxic reagents (phosgene, thionyl chloride) scirp.org | Phthalic anhydride byproduct recovered by filtration scirp.org | Reduced generation of toxic waste |
| Heterogeneous Cobalt Catalyst | Efficient cascade synthesis of pyrroles researchgate.net | Reusable for at least 10 cycles with consistent yields researchgate.net | Minimizes catalyst waste and cost |
| Cu@imine/Fe3O4 MNPs | High reactivity under solvent-free conditions researchgate.net | Reusable for at least 6 runs without significant loss of activity researchgate.net | Reduces solvent use and catalyst waste |
| HZSM-5 Molecular Sieves | Adsorbs byproducts, enhancing selectivity | Regenerable | Reduces waste stream complexity |
This table summarizes green catalyst and reagent systems applicable to pyrrole synthesis, highlighting their recyclability and environmental advantages.
Chemical Reactivity and Derivatization of the 1 Methyl 1h Pyrrole 3 Carbaldehyde Moiety
Reactions at the Aldehyde Functionality
The aldehyde group is a primary site for chemical reactions, enabling chain extensions, functional group interconversions, and the formation of new carbon-heteroatom bonds.
The aldehyde functionality of 1-methyl-1H-pyrrole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. The formation of these imines is often a key step in the synthesis of more complex heterocyclic structures and can be formed in situ for subsequent reactions. The general transformation is a foundational reaction in organic chemistry.
Table 1: Representative Condensation Reaction
| Reactant | Reagent | Product | Description |
| This compound | Primary Amine (R-NH₂) | 1-Methyl-N-(1H-pyrrol-3-ylmethylene)amine | Formation of a C=N double bond through the elimination of water. |
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. nrochemistry.comwikipedia.org In this reaction, this compound serves as the electrophilic aldehyde component, reacting with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This olefination reaction is highly valuable for extending the carbon chain and creating conjugated systems, typically yielding the (E)-alkene as the major product due to thermodynamic control. nrochemistry.comwikipedia.orgorganic-chemistry.org The phosphonate carbanions, being more nucleophilic than the corresponding Wittig ylides, react efficiently with aldehydes. wikipedia.org
The general mechanism involves the deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
Table 2: Horner-Wadsworth-Emmons Reaction Overview
| Aldehyde | Reagent | Key Features | Predominant Product |
| This compound | Stabilized Phosphonate Carbanion (e.g., from triethyl phosphonoacetate) | Forms C=C double bonds | (E)-alkene |
| High (E)-stereoselectivity | Conjugated pyrrole (B145914) derivative | ||
| Water-soluble byproduct, easy removal |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid. cdnsciencepub.com This transformation can be achieved using various common oxidizing agents. Research has shown that this oxidation proceeds efficiently. cdnsciencepub.com
Table 3: Oxidation of this compound
| Starting Material | Oxidizing Agent(s) | Product | Yield | Reference |
| This compound | Silver(I) oxide | 1-Methyl-1H-pyrrole-3-carboxylic acid | 72% | cdnsciencepub.com |
| This compound | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 1-Methyl-1H-pyrrole-3-carboxylic acid | Not specified |
The aldehyde functionality is susceptible to reduction, yielding either the primary alcohol or the fully reduced methyl group.
Reduction to Alcohols: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde to 1-methyl-1H-pyrrole-3-methanol. This reaction provides a route to 3-hydroxyalkylpyrrole derivatives.
Reduction to Hydrocarbons: For complete reduction of the aldehyde to a methyl group, harsher conditions are required. The Wolff-Kishner reduction has been successfully employed to convert the related 3-pyrrolecarbaldehyde to 3-methylpyrrole, indicating a viable pathway for the reduction of this compound to 1,3-dimethylpyrrole. cdnsciencepub.com However, reduction with lithium aluminum hydride was reported to be unsuccessful for the N-unsubstituted analogue. cdnsciencepub.com
Table 4: Reduction Products of this compound
| Reaction Type | Reagent(s) | Product |
| Aldehyde to Alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Methyl-1H-pyrrole-3-methanol |
| Aldehyde to Hydrocarbon | Wolff-Kishner (hydrazine, base, heat) | 1,3-Dimethylpyrrole |
Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring
The pyrrole ring itself is an electron-rich aromatic system and is highly reactive towards electrophilic substitution. onlineorganicchemistrytutor.compearson.com The reactivity and regioselectivity are modulated by the interplay between the electron-donating N-methyl group and the electron-withdrawing C3-formyl group.
Electrophilic aromatic substitution on the pyrrole ring generally occurs preferentially at the C2 (or α) position because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 (or β) position. onlineorganicchemistrytutor.commasterorganicchemistry.com
In this compound, the scenario is more complex. The N-methyl group is an activating group, while the 3-carbaldehyde group is a deactivating, meta-directing group. The combined influence of these substituents directs electrophilic attack. Acylation of 1-methylpyrrole (B46729) itself can yield a mixture of 2- and 3-substituted products. orgsyn.org The presence of the deactivating aldehyde at the C3 position is expected to direct incoming electrophiles primarily to the C2 and C5 positions, which are ortho and para to the activating N-methyl group and meta to the deactivating aldehyde group. However, some substitution may also occur at the C4 position. The precise regioselectivity can often be controlled by the choice of reagents and reaction conditions. For instance, Vilsmeier-Haack formylation of certain pyrroles can be directed to the C3 position. researchgate.net
Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally difficult unless the ring is activated by potent electron-withdrawing groups or involves a leaving group like a halogen. science.gov Therefore, such reactions are less common for this compound unless further modifications are made to the substrate.
Nitration and Sulfonation Reactions
The introduction of a nitro group (nitration) or a sulfonic acid group (sulfonation) onto the pyrrole ring are fundamental electrophilic aromatic substitution reactions. While specific studies on the nitration and sulfonation of this compound are not extensively detailed in the provided results, the general reactivity of pyrrole derivatives suggests that these reactions would proceed. The electron-withdrawing nature of the formyl group at C-3 would direct incoming electrophiles to the C-4 or C-5 positions. For instance, nitration of similar pyrrole-2-carbaldehyde derivatives has been documented.
Acylation Reactions
Acylation reactions introduce an acyl group into the pyrrole ring, typically at a position activated by the ring's electron-donating character. In the case of this compound, the presence of the deactivating formyl group at C-3 would likely direct acylation to the C-4 or C-5 position.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions often employ a transition metal catalyst, such as palladium or nickel, to couple an organometallic reagent with an organic halide or triflate. For derivatives of this compound, a common strategy involves the initial halogenation of the pyrrole ring, followed by a cross-coupling reaction.
For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups by reacting a brominated derivative of the pyrrole with a boronic acid in the presence of a palladium catalyst. This approach allows for the synthesis of a wide range of substituted pyrroles with potential applications in medicinal chemistry.
A significant advancement in cross-coupling methodology is the use of metallaphotoredox catalysis, which enables the coupling of sp³-hybridized carbons. nih.gov This has been applied to the synthesis of complex molecules by coupling carboxylic acids with alkyl halides. nih.gov
| Coupling Partners | Catalyst System | Product Type | Reference |
| Brominated this compound and Aryl/heteroaryl boronic acid | Palladium catalyst | Aryl/heteroaryl-substituted pyrrole | |
| Carboxylic acid and Alkyl halide | Nickel and photocatalyst | sp³-sp³ coupled product | nih.gov |
Rearrangement and Cycloaddition Reactions
Beyond substitution reactions, the this compound scaffold can participate in rearrangements and cycloadditions to form more complex heterocyclic systems.
1,3-Dipolar Cycloaddition Reactions of Pyrrole Derivatives
1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org Pyrrole derivatives can act as either the dipole or the dipolarophile component.
A common strategy involves the in situ generation of an azomethine ylide from an aldehyde and an amino acid. nih.gov This ylide, a 1,3-dipole, can then react with a suitable dipolarophile, such as an alkene or alkyne, to form a pyrrolidine (B122466) ring fused to the original pyrrole. nih.govfrontiersin.org The regioselectivity and stereoselectivity of these reactions are often high, providing a route to complex, stereochemically defined molecules. nih.govnih.gov The reaction conditions, including the choice of solvent, can significantly influence the reaction rate and yield. nih.govfrontiersin.org
For example, the three-component reaction between an isatin, an α-amino acid, and a maleimide (B117702) derivative can generate functionalized spirooxindoles containing a pyrrolidine ring in good yields and with excellent diastereoselectivity. nih.gov
| Dipole | Dipolarophile | Product | Reference |
| Isatin-derived azomethine ylide | Maleimide | Spirooxindole-pyrrolidine | nih.gov |
| Acenaphthenequinone-derived azomethine ylide | 1,4-enedione | Fused pyrrolidine | nih.gov |
| Pyridazine dicyanomethanide | Methyl vinyl ketone | Fused heterocycle | frontiersin.org |
Design and Synthesis of 1 Methyl 1h Pyrrole 3 Carbaldehyde Derivatives and Analogues
N-Substitution Modifications
The nitrogen atom at the first position (N1) of the pyrrole (B145914) ring is a key site for introducing structural diversity. The presence of electron-withdrawing groups on the pyrrole ring can facilitate N-alkylation and N-arylation reactions. pharmaguideline.com
The substitution of the methyl group at the N1 position with various alkyl and aryl moieties is a common strategy to create analogues of 1-methyl-1H-pyrrole-3-carbaldehyde. A prevalent method for achieving this is through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.compolimi.it This reaction allows for the direct incorporation of a wide range of N-substituents.
Multi-component reactions (MCRs) offer an efficient pathway to N-arylpyrrole-3-carbaldehydes. One such method involves a proline-catalyzed reaction between succinaldehyde (B1195056) and in-situ generated imines, followed by an oxidative aromatization step. rsc.org This approach is notable for its use of readily available starting materials and metal-free conditions. rsc.org Research has demonstrated the successful synthesis of various N-aryl pyrrole-3-carbaldehydes using this one-pot sequential multicomponent reaction. rsc.org
Below is a table summarizing examples of N-aryl pyrrole-3-carbaldehydes synthesized using a sequential multicomponent reaction.
Table 1: Examples of Synthesized N-Aryl Pyrrole-3-Carbaldehydes
| Compound Name | N-Aryl Substituent | C2-Aryl Substituent | Yield |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | 2-Nitrophenyl | 72% rsc.org |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | 4-Nitrophenyl | 80% rsc.org |
| 1-(4-Methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | 78% rsc.org |
The introduction of heteroaryl groups at the nitrogen of the pyrrole ring expands the chemical space of these derivatives. Palladium-catalyzed C-H bond arylation has been employed for the synthesis of 2-(hetero)aryl-5-benzothiazol-2-yl or -benzoxazol-2-yl-1-methylpyrrole derivatives. thieme-connect.com This method involves the regioselective arylation at the C5 position of the 1-methyl-1H-pyrrole ring with a range of aryl bromides. thieme-connect.com
Another approach involves the 1,3-dipolar cycloaddition of unsymmetrical münchnones with nitrovinylheterocycles to prepare a series of furanyl-, thiophenyl-, and pyrrolo-substituted pyrroles. researchgate.net Furthermore, a multi-component strategy has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes where heteroaryl aldehydes can be utilized, demonstrating the versatility of this method. rsc.org For instance, the reaction has been successfully applied to produce 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde in a 70% yield. rsc.org
Modifications at the Aldehyde Position (C3)
The aldehyde functional group at the C3 position is a reactive handle that allows for a variety of chemical transformations, leading to the formation of carboxylic acids, esters, amides, and other derivatives.
The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid. Further reaction with an alcohol can then yield an ester derivative. A continuous flow synthesis method has been reported for the preparation of highly substituted pyrrole-3-carboxylic acids. syrris.comacs.org This method utilizes the Hantzsch reaction, where the HBr generated as a byproduct facilitates the in-situ hydrolysis of tert-butyl esters to the desired carboxylic acids. syrris.comacs.org
The synthesis of pyrrole esters has also been achieved through enzymatic transesterification. For example, Novozym 435 has been used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols to produce the corresponding esters. nih.gov
Table 2: Synthesis of Pyrrole-3-Carboxylic Acid Derivatives via Continuous Flow
| N1-Substituent | C2-Substituent | C5-Substituent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl | Methyl | Phenyl | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% | syrris.comresearchgate.net |
| - | Methyl | Phenyl | 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Good | syrris.com |
Pyrrole-3-carboxamides can be synthesized from the corresponding carboxylic acids. The conversion typically involves an activation step of the carboxylic acid, followed by reaction with an amine. libretexts.orgyoutube.com Common coupling reagents used for this transformation include EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole). syrris.com
A one-step continuous flow method has been developed to access pyrrole-3-carboxamides directly from readily available starting materials. syrris.com This process involves the synthesis of the pyrrole-3-carboxylic acid in a microreactor, followed by the introduction of an amine to form the amide in a subsequent step. syrris.com This methodology has been applied to the synthesis of various pyrrole-3-carboxamides, including known CB1 inverse agonists. syrris.com
The direct reaction of a carboxylic acid with an amine to form an amide is also possible by first converting the carboxylic acid to an ammonium (B1175870) salt, which then yields the amide upon heating. libretexts.org Alternatively, activating agents can be used to facilitate the direct conversion. libretexts.org
Isonicotinic acid hydrazide (isoniazid) can be reacted with the aldehyde group of this compound to form a hydrazone derivative. This reaction involves the condensation of the aldehyde with the hydrazide, typically under reflux conditions, to form a new C=N double bond, characteristic of a hydrazone. mdpi.com The synthesis of various hydrazone derivatives of isonicotinic hydrazide has been reported, demonstrating the general applicability of this reaction with different aldehydes. mdpi.comresearchgate.netnih.gov
Substituent Effects on Pyrrole Ring (C2, C4, C5)
The strategic placement of substituents on the C2, C4, and C5 positions of the pyrrole ring is a cornerstone of medicinal chemistry and materials science. Modifications at these positions profoundly influence the electronic properties, steric profile, and reactivity of this compound and its derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the ring, direct the course of further chemical transformations, and modulate the biological activity of the resulting compounds.
The synthesis of polysubstituted pyrrole-3-carbaldehydes is a field of active research, driven by the need for structurally diverse molecules for high-throughput screening and drug discovery. Modern synthetic methodologies have moved towards efficient, one-pot procedures that allow for the construction of complex pyrrole scaffolds from simple starting materials.
Several advanced strategies have been developed to achieve dense substitution patterns:
Tandem Catalytic Processes: A one-pot, three-component reaction has been reported for synthesizing functionalized 1,5-substituted pyrrole-3-carbaldehydes. nih.govdntb.gov.ua This method utilizes a palladium-catalyzed Sonogashira coupling followed by a silver-mediated annulation, starting from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. nih.gov
Multicomponent Reactions (MCRs): An efficient sequential MCR provides access to N-arylpyrrole-3-carbaldehydes. researchgate.net This approach involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step. researchgate.net This method is notable for its operational simplicity and the ability to generate a library of diverse compounds.
1,3-Dipolar Cycloaddition: The reaction of münchnones (oxazolium-5-olates) with various dipolarophiles is a powerful tool for creating highly substituted pyrroles. nih.gov This cycloaddition reaction proceeds with high regioselectivity, offering a reliable route to pyrroles with diverse functional groups. nih.gov
Van Leusen Pyrrole Synthesis: This classical method involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes. mdpi.com It is a widely used and versatile reaction for preparing a variety of substituted pyrroles. mdpi.com
Table 1: Modern Synthetic Routes to Substituted Pyrrole-3-Carbaldehydes
| Method | Key Reagents | Positions Substituted | Reference |
|---|---|---|---|
| Tandem Catalysis | 5-bromo-1,2,3-triazine, terminal alkynes, primary amines | C1, C5 | nih.gov |
| Multicomponent Reaction | Aldehydes, arylamines, succinaldehyde | C1 | researchgate.net |
| 1,3-Dipolar Cycloaddition | Münchnones, alkynes | Multiple | wikipedia.org |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), activated alkenes | C3, C4 | mdpi.com |
The incorporation of halogen atoms, particularly fluorine, into the pyrrole scaffold is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of halogenated analogues of this compound can be achieved through various methods, often involving the halogenation of a pre-formed pyrrole ring or the use of halogenated precursors.
For instance, direct fluorination of N-substituted pyrroles can be accomplished using electrophilic fluorinating agents. Ethyl 5-methyl-1H-pyrrole-2-carboxylate can be fluorinated at the C4 position using Selectfluor. nih.gov The formyl group can then be introduced via methods like the Vilsmeier-Haack reaction, although regioselectivity can be a challenge. The Vilsmeier-Haack formylation of 3-fluoro-1H-pyrrole has been shown to produce a mixture of 4- and 5-formylated regioisomers. nih.gov The synthesis of diverse halogenated pyrrole building blocks is crucial for expanding the chemical space available for medicinal chemistry applications. researchgate.net
Table 2: Examples of Halogenated Pyrrole Synthesis
| Starting Material | Halogenating Agent/Method | Product Type | Reference |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | 4-Fluoro-pyrrole-2-carboxylate | nih.gov |
| 2-trichloroacetyl-5-methyl-1H-pyrrole | N-chlorosuccinimide (NCS) | 4-Chloro-pyrrole derivative | nih.gov |
| N-allyl enamines | Copper-halide reagents | Halogenated 1-pyrrolines | rsc.org |
Fusing the pyrrole ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with unique biological properties. The resulting polycyclic compounds often exhibit enhanced potency and selectivity compared to their monocyclic counterparts. Pyrrolo[3,2-d]pyrimidines, also known as 7-deazapurines, are of significant interest due to their structural resemblance to purines, allowing them to act as antagonists or modulators in various biological pathways. researchgate.net
The synthesis of these fused systems often utilizes substituted pyrroles as key intermediates. The aldehyde function of pyrrole-3-carbaldehyde is particularly useful as a handle for annulation reactions, allowing for the construction of an adjacent ring. For example, condensation reactions with amines, followed by cyclization, can lead to the formation of pyrrolo-fused nitrogen-containing heterocycles. The development of synthetic routes to these complex scaffolds is essential for exploring new areas of chemical biology and drug discovery. researchgate.net
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. These studies involve the systematic modification of a lead compound's structure to understand how specific chemical features influence its biological activity. For derivatives of this compound, SAR studies focus on how changes to the substituents on the pyrrole ring and any attached functionalities affect the compound's interaction with its biological target.
Key findings from SAR studies on related pyrrole derivatives illustrate these principles:
Ring Substituents: In a series of pyrrolone antimalarials, the methyl groups on the pyrrole ring were identified as crucial for activity. acs.org Their removal led to a significant (20-25 fold) loss in biological potency, indicating a specific and beneficial interaction within the target's binding site. acs.org
Core Heterocycle: The pyrrole ring itself is often a critical pharmacophore. Attempts to replace the pyrrole core with other heterocycles like imidazole, pyrazole (B372694), or furan in the same antimalarial series resulted in a substantial decrease in activity, highlighting the unique electronic and steric properties of the pyrrole scaffold. acs.org
Peripheral Groups: In a different study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, SAR was explored by introducing various substituents on an aniline ring attached to the pyrrole core. nih.gov This demonstrated that modifications distant from the core heterocycle can significantly modulate activity, likely by influencing binding orientation, solubility, or electronic properties. nih.gov
These studies underscore the importance of methodical structural modification to map the chemical space around a core scaffold. By analyzing the effects of these changes, chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Table 3: Summary of Key SAR Findings in Pyrrole Derivatives
| Structural Modification | Effect on Biological Activity | Compound Class | Reference |
|---|---|---|---|
| Removal of methyl groups from pyrrole ring | Significant loss of activity (~20-25 fold) | Pyrrolone Antimalarials | acs.org |
| Replacement of phenyl ring with a methyl group | Significant loss of activity (>600-fold) | Pyrrolone Antimalarials | acs.org |
| Replacement of pyrrole with other heterocycles (imidazole, furan, etc.) | Significant loss of activity (~20-1000 fold) | Pyrrolone Antimalarials | acs.org |
| Introduction of various substituents on a peripheral aniline ring | Modulated STING agonist activity | 1H-pyrrole-3-carbonitriles | nih.gov |
Applications of 1 Methyl 1h Pyrrole 3 Carbaldehyde in Advanced Chemical Synthesis
Building Blocks for Complex Natural Product Synthesis
The pyrrole (B145914) framework is a common motif in a wide array of natural products derived from both terrestrial and marine organisms. chim.it These compounds often exhibit potent biological activities. chim.it The synthesis of such complex molecules frequently relies on the use of functionalized building blocks that can be strategically assembled. 1-Methyl-1H-pyrrole-3-carbaldehyde and its derivatives serve as crucial precursors in the synthesis of various pyrrole-containing natural products. chim.itrsc.org
The aldehyde functionality of this compound allows for its participation in various carbon-carbon bond-forming reactions, which are essential for elongating and elaborating the molecular structure. These reactions can include Wittig-type reactions and aldol (B89426) condensations, enabling the introduction of diverse side chains and the construction of larger, more intricate molecular architectures characteristic of natural products. sunderland.ac.uk The strategic manipulation of the aldehyde group, in concert with reactions at other positions of the pyrrole ring, provides a powerful toolkit for synthetic chemists aiming to achieve the total synthesis of complex natural products. chim.itrsc.org
Precursors for Pharmaceutical Intermediates and Drug Candidates
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs and clinical candidates with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netrsc.orgresearchgate.netalliedacademies.org The versatility of this compound makes it a key starting material for the synthesis of various pharmaceutical intermediates and drug candidates. nbinno.comfigshare.com
The aldehyde group can be readily converted into other functional groups, such as amines, carboxylic acids, and alcohols, which are common features in pharmacologically active molecules. nbinno.com This flexibility allows for the systematic modification of the pyrrole core to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.net
Role in Vonoprazan Fumarate Synthesis
A notable application of a closely related derivative, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, is in the synthesis of Vonoprazan. innospk.com Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. innospk.comresearchgate.net In the synthesis of Vonoprazan, a key step involves the reductive amination of the pyrrole-3-carbaldehyde derivative to introduce a methylaminomethyl group at the 3-position of the pyrrole ring. nih.gov
This transformation highlights the importance of the carbaldehyde functionality as a handle for introducing nitrogen-containing substituents, which are often crucial for the biological activity of drug molecules. The synthesis of Vonoprazan underscores the practical utility of pyrrole-3-carbaldehyde derivatives in the large-scale production of modern pharmaceuticals. figshare.comnih.gov
Development of Pyrrole-Based Scaffolds for Medicinal Chemistry
This compound is a valuable starting point for the development of diverse pyrrole-based scaffolds in medicinal chemistry. chim.itresearchgate.netsigmaaldrich.com The reactivity of the aldehyde group allows for its use in multicomponent reactions, which are efficient methods for generating libraries of structurally diverse compounds for high-throughput screening. nih.gov
By reacting this compound with various amines, ketones, and other reagents, chemists can rapidly access a wide range of substituted pyrrole derivatives. nih.gov These derivatives can then be evaluated for their biological activity against various targets, leading to the identification of new lead compounds for drug discovery programs. The ability to readily functionalize the pyrrole ring at multiple positions makes this scaffold a highly attractive platform for the design and synthesis of novel therapeutic agents. researchgate.netresearchgate.net
Synthesis of Functional Materials
The unique electronic properties of the pyrrole ring make it an attractive component for the development of advanced functional materials. chim.it this compound can serve as a monomer or a precursor to monomers for the synthesis of polymers with interesting optical and electronic properties.
Conducting Polymers and Electrochromic Devices
Polypyrrole is a well-known conducting polymer with applications in various electronic devices. researchgate.netcas.cz The properties of polypyrrole can be tuned by introducing substituents on the pyrrole ring or on the nitrogen atom. While unsubstituted pyrrole is commonly used, derivatives like this compound can be used to synthesize functionalized polypyrroles. For instance, poly(N-methyl pyrrole) has been synthesized and exhibits different conductivity compared to polypyrrole. nih.gov
The aldehyde group can be further modified to introduce other functionalities that can influence the polymer's properties, such as its solubility, processability, and electrochromic behavior. nih.gov Electrochromic devices, which change color upon the application of an electrical potential, can be fabricated using polymers derived from functionalized pyrroles. nih.goviarjset.com
Table 1: Examples of Conducting Polymers and their Properties
| Polymer | Monomer | Synthesis Method | Conductivity |
|---|---|---|---|
| Polyaniline | Aniline | Chemical or Electrochemical Oxidation | Variable |
| Polypyrrole | Pyrrole | Chemical or Electrochemical Oxidation | Variable |
| Polythiophene | Thiophene | Chemical or Electrochemical Oxidation | Variable |
Sensors and Optical Materials
The pyrrole moiety is a component of various dyes and photosensitive materials. alliedacademies.org Derivatives of this compound can be used to synthesize novel dyes and fluorescent probes for sensing applications. rsc.org The aldehyde group can be reacted with different nucleophiles to create extended conjugated systems, which are often responsible for the optical properties of these materials.
For example, condensation of the aldehyde with compounds containing active methylene (B1212753) groups can lead to the formation of dyes with tunable absorption and emission wavelengths. These materials can be incorporated into sensor platforms for the detection of various analytes, including pH and metal ions. rsc.org The development of new optical materials based on functionalized pyrroles is an active area of research with potential applications in bio-imaging, diagnostics, and environmental monitoring. mdpi.commdpi.com
Biological and Pharmacological Research of 1 Methyl 1h Pyrrole 3 Carbaldehyde Derivatives
Antimicrobial Activities
The core structure of pyrrole (B145914) is foundational in the development of various agents with a wide spectrum of pharmacological uses, including as antibacterial, antifungal, and anti-tuberculosis drugs. nih.gov The addition of different heterocyclic moieties to the pyrrole scaffold can enhance its bioactivity, leading to the creation of potent antimicrobial compounds. nih.gov
Derivatives of 1-methyl-1H-pyrrole-3-carbaldehyde have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The inherent chemical structure of these nitrogen heterocyclic derivatives contributes to their distinct antibacterial action. nih.gov
Research has shown that newly synthesized pyrrole derivatives exhibit potent activity against E. coli (Gram-negative) and S. aureus (Gram-positive). researchgate.net Some of these compounds have demonstrated potency comparable to the standard antibiotic Ciprofloxacin. researchgate.net For instance, certain 5-nitroimidazole/pyrrole hybrids are effective against a variety of anaerobic Gram-negative and Gram-positive bacteria, including Helicobacter pylori and Clostridium difficile. nih.gov
However, the efficacy can be highly specific. A study on novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives revealed high activity against the Gram-positive bacterium Staphylococcus aureus but no discernible activity against the Gram-negative Escherichia coli. nih.govresearchgate.net Conversely, other pyrrole derivatives have shown high activity against P. aeruginosa (Gram-negative). derpharmachemica.com This highlights the importance of the specific substitutions on the pyrrole ring in determining the antibacterial spectrum. nih.gov
Table 1: Antibacterial Activity of Selected Pyrrole Derivatives
| Compound Type | Target Bacteria | Activity/Observation | Reference(s) |
|---|---|---|---|
| Pyrrole derivatives | E. coli, S. aureus | Potent antibacterial activity, some equipotent to Ciprofloxacin. | researchgate.net |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | S. aureus, E. coli | High activity against S. aureus, inactive against E. coli. | nih.govresearchgate.net |
| 5-nitroimidazole/pyrrole hybrids | Anaerobic Gram-positive & Gram-negative bacteria | Effective against various strains including H. pylori and C. difficile. | nih.gov |
| Pyrrole derivatives with HS and triazole ring | P. aeruginosa | Highly active compared to standard drugs. | derpharmachemica.com |
The antifungal properties of pyrrole derivatives have also been an area of active investigation. researchgate.net Screening of newly synthesized compounds has demonstrated their potential against pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.netderpharmachemica.com
One study highlighted that the presence of a 4-hydroxyphenyl ring in the derivative's structure appears to be a key pharmacophoric feature for potent activity against C. albicans. researchgate.net Further research into novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives also confirmed high activity against Candida albicans. nih.gov Another study found that pyrrole derivatives containing an NH2 and thiadiazole ring were highly active against A. Niger. derpharmachemica.com
Table 2: Antifungal Activity of Selected Pyrrole Derivatives
| Compound Type | Target Fungi | Key Structural Feature/Observation | Reference(s) |
|---|---|---|---|
| Pyrrole derivatives | C. albicans | Incorporation of a 4-hydroxyphenyl ring enhances activity. | researchgate.net |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | C. albicans | Proved to have high activity against this pathogenic fungus. | nih.gov |
Derivatives of pyrrole are recognized for their potential as anti-tuberculosis agents. nih.govnih.gov Researchers have focused on designing and synthesizing novel pyrrole compounds that can inhibit essential enzymes in Mycobacterium tuberculosis (M. tuberculosis). nih.govresearchgate.net
One approach has been the development of pyrrole derivatives that act as inhibitors of the enoyl-ACP reductase (InhA), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.govresearchgate.netresearchgate.net A series of pyrrolyl pyrazoline carbaldehydes were synthesized and evaluated, with many exhibiting moderate to good activity against the M. tuberculosis H37Rv strain. researchgate.net
Another strategy involves targeting the caseinolytic proteases (ClpP1P2) of M. tuberculosis. A series of pyrrole derivatives were designed based on a hit compound, leading to the discovery of molecules with significant anti-mycobacterial activity, showing a Minimum Inhibitory Concentration (MIC) value as low as 5 µM against M. tuberculosis H37Ra. nih.gov
Table 3: Anti-Tuberculosis Activity of Selected Pyrrole Derivatives
| Derivative Series | Target Enzyme/Pathway | Activity/Result | Reference(s) |
|---|---|---|---|
| Pyrrolyl pyrazoline carbaldehydes | Enoyl-ACP Reductase (InhA) | Moderate to good activity against M. tuberculosis H37Rv. | nih.govresearchgate.net |
Understanding the mechanism of action is critical for developing effective drugs. For pyrrole derivatives, a primary mechanism of antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme that manages DNA topology and is required for DNA replication and repair. nih.govrjraap.com
The pyrrolamides are a novel class of antibacterial agents that specifically target the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govresearchgate.net This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.govresearchgate.net The development of these compounds was advanced through fragment-based screening and optimized using X-ray crystallography to enhance potency. nih.gov One potent pyrrolamide derivative demonstrated an IC50 of 49 nM/L against gyrase and strong inhibitory action against E. coli. nih.gov Another study identified a pyrrole derivative as a potent DNA gyrase inhibitor with an IC50 of 0.0236 ± 0.45 µM, which was more potent than the reference drug gentamicin. nih.gov
In the context of anti-tuberculosis activity, the mechanism often involves the inhibition of other specific enzymes. As mentioned, the enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway of M. tuberculosis, is a significant target. nih.govresearchgate.net Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Additionally, some pyrrole derivatives have been designed to inhibit the ClpP1P2 peptidase in M. tuberculosis. nih.gov
Anticancer Activities
In addition to their antimicrobial properties, pyrrole-containing heterocyclic derivatives have been investigated for their potential as anticancer agents. derpharmachemica.com
Research has indicated that pyrazole (B372694) derivatives, which are structurally related to pyrroles, possess significant potential in the design of anticancer drugs. nih.gov Studies on human breast cancer cell lines, such as MCF7 and MDA-MB-231, have demonstrated the cytotoxic effects of these compounds. nih.gov For instance, the pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov Another derivative, PYRIND, reduced the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM over the same period. nih.gov These findings suggest that heterocyclic compounds containing pyrazole or pyrrole rings can diminish cell viability in a cell-specific manner, opening avenues for the development of targeted anticancer therapies. nih.gov The cytotoxic activity of pyrrole derivatives against various tumor models has also been noted in broader studies. derpharmachemica.com
Table 4: Cytotoxic Effects of Related Pyrazole Derivatives on Breast Cancer Cell Lines
| Compound | Cell Line | Effect | IC50 Value (72h) | Reference(s) |
|---|---|---|---|---|
| TOSIND | MDA-MB-231 | Strongly decreased cell viability | 17.7 ± 2.7 μM | nih.gov |
Induction of Apoptosis and Autophagy
Derivatives of heterocyclic compounds, a class to which this compound belongs, have been investigated for their ability to induce programmed cell death pathways in cancer cells. Research into related heterocyclic structures, such as 3-bromo-isoxazoline derivatives, has shown that these compounds can trigger both apoptosis and autophagy in pancreatic ductal adenocarcinoma (PDAC) cells. mdpi.com This dual mechanism is significant because these processes are crucial for controlling cancer progression. The study demonstrated that inhibition of the GAPDH enzyme by these derivatives leads to metabolic stress, which in turn initiates both apoptotic and autophagic cell death. mdpi.com While this research is on a related isoxazoline (B3343090) structure, it highlights a potential mechanism for pyrrole-based compounds in cancer therapy, where inducing metabolic disruption can lead to cell death. mdpi.com
Modulation of Signaling Pathways (e.g., ERK Pathway Inhibition)
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a critical signaling route involved in cell proliferation, differentiation, and survival. The inhibition of this pathway is a key strategy in cancer and inflammation research. Studies have shown that inhibiting the MEK1/ERK pathway can reduce the release of arachidonic acid, a key mediator of inflammation, independently of other cellular processes like cPLA2 phosphorylation and translocation. nih.gov This suggests that targeting the ERK pathway can have direct anti-inflammatory effects. nih.gov The anti-inflammatory activity observed in many pyrrole derivatives, which often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), is linked to the modulation of such signaling pathways. nih.govnih.gov By inhibiting these pathways, pyrrole derivatives can effectively downregulate the production of pro-inflammatory mediators.
Anti-inflammatory and Other Bioactivities
Reduction of Inflammation Markers
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. Research has focused on their ability to inhibit key enzymes in the inflammatory cascade and reduce the production of inflammatory markers. nih.govnih.gov A number of pyrrole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov
For instance, a series of pyrrolopyridines and pyrrolopyridopyrimidines synthesized from aminocyanopyrroles were screened for their in vitro and in vivo anti-inflammatory activities. nih.govdntb.gov.ua Several of these fused pyrrole compounds exhibited significant anti-inflammatory effects, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The mechanism of action for many of these compounds is believed to be the selective inhibition of COX-2, which offers the potential for better gastric tolerance compared to non-selective NSAIDs. nih.gov Other studies have synthesized novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives that also showed promising anti-inflammatory activity in vivo when compared to ibuprofen. researchgate.net
| Compound Type | Key Finding | Mechanism of Action (Postulated) | Reference |
|---|---|---|---|
| Pyrrolopyridines (e.g., 3i, 3l) | Showed promising in vivo anti-inflammatory activity, comparable to diclofenac. | Selective inhibition of COX-2. | nih.gov |
| Pyrrole derivatives with carbaldehyde or oxime fragments | Demonstrated significant anti-nociceptive and anti-inflammatory effects in vivo. | Inhibition of COX enzymes. | nih.gov |
| Novel pyrrolo[2,3-d]pyrimidine derivatives | Exhibited promising anti-inflammatory activity when compared to ibuprofen. | Not specified. | researchgate.net |
Antiviral Activities
The pyrrole scaffold has also been explored for its antiviral potential. Researchers have synthesized and tested various pyrrole derivatives against different viruses, including Human Immunodeficiency Virus 1 (HIV-1) and SARS-CoV-2.
In the context of HIV-1, a series of 1,3-benzodioxolyl pyrrole-based compounds were designed as entry inhibitors. nih.gov These molecules target the HIV-1 envelope glycoprotein (B1211001) gp120, which is crucial for the virus's entry into host cells. nih.gov The study found that introducing bulkier molecular groups was well-tolerated and led to a significant improvement in the selectivity index of the compounds, making them more effective against the virus with potentially fewer side effects. nih.gov
More recently, with the emergence of the COVID-19 pandemic, research has extended to finding inhibitors for SARS-CoV-2. A study identified a water-soluble indole (B1671886) derivative, structurally related to pyrroles, that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the virus at a concentration of 52.0 μM. nih.gov It also showed interferon-inducing activity and suppressed the formation of syncytia, which is a hallmark of SARS-CoV-2 infection. nih.gov
Antimalarial Potential
Pyrrole-based compounds have emerged as a promising class of antimalarial agents. nih.gov A significant target for these drugs is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis in the malaria parasite, Plasmodium falciparum. nih.gov Structure-based computational design has led to the optimization of pyrrole-based DHODH inhibitors with potent activity against both the blood and liver stages of the parasite. nih.gov These optimized compounds show improved physicochemical properties and are selective for the Plasmodium enzyme over the human equivalent. nih.gov
Several studies have synthesized and evaluated novel series of compounds for their antimalarial efficacy. One such study focused on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which showed antimalarial activity with IC50 values in the sub-micromolar to micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Another promising candidate, MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, has demonstrated potent in vitro and in vivo activity in various rodent malaria models and is active against field isolates of P. vivax and P. falciparum. nih.gov
| Compound/Series | P. falciparum Strain | Activity (IC50) | Reference |
|---|---|---|---|
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (Chloroquine-Resistant) | 0.07 µM | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 (Chloroquine-Sensitive) | 0.06 µM | mdpi.com |
| 1,3,5-tris[(4-(pyridin-4-ylpropylaminomethyl)phenyl)methyl]benzene (1r) | 3D7 (Chloroquine-Sensitive) | 0.07 µM | mdpi.com |
| Pyrrole-based DHODH inhibitors | Blood and liver schizont stages | Potent activity | nih.gov |
| MG3 (pyrrolizidinylmethyl derivative) | CQ-Sensitive and CQ-Resistant strains | Highly active in vitro | nih.gov |
Cardioprotective and Neuroprotective Applications
While the primary focus of research on this compound derivatives has been in anticancer and anti-infective areas, related structures have shown utility in other therapeutic fields. For example, the pyrrolizidine (B1209537) scaffold, which is structurally related, is found in biologically active substances used to treat chronic conditions. nih.gov One notable example is pilsicainide, a 5-substituted pyrrolizidine derivative used clinically as an antiarrhythmic agent, demonstrating a clear cardioprotective application for this class of compounds. nih.gov
The inflammatory pathways targeted by many pyrrole derivatives are also implicated in cardiovascular and neurodegenerative diseases. Prostaglandins, the production of which is inhibited by these compounds, play a role in regulating normal physiological processes, including kidney function. nih.gov Although direct neuroprotective applications of this compound derivatives are not extensively documented in the reviewed literature, the potent anti-inflammatory effects suggest a potential therapeutic avenue worth exploring for neuroinflammatory conditions.
Computational and Theoretical Investigations of 1 Methyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental approach to predict the properties of molecules. These methods are used to model the electronic structure and geometry of 1-methyl-1H-pyrrole-3-carbaldehyde, providing a theoretical framework to interpret experimental data and predict its behavior.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular structure of compounds. semanticscholar.org For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict geometric parameters such as bond lengths and angles. researchgate.netnih.gov
In the case of this compound, the optimized structure would be planar, with the pyrrole ring, the methyl group's nitrogen, and the carbaldehyde group lying in the same plane to maximize conjugation. Theoretical calculations for similar pyrrole aldehydes, like 1-tosyl-1H-pyrrole-3-carbaldehyde, show that the electron-withdrawing nature of the aldehyde group influences the geometry of the pyrrole ring. It is expected that the C-C and C-N bonds within the pyrrole ring of this compound would exhibit lengths intermediate between single and double bonds, characteristic of its aromatic nature. The bond connecting the carbaldehyde group to the pyrrole ring is also anticipated to have some double-bond character due to resonance.
Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Typical carbonyl double bond |
| C-C (ring) Bond Lengths | ~1.38 - 1.42 Å | Aromatic C-C bonds |
| C-N (ring) Bond Lengths | ~1.37 Å | Aromatic C-N bonds |
| N-CH₃ Bond Length | ~1.46 Å | Nitrogen-methyl single bond |
| C-CHO Bond Length | ~1.45 Å | Ring carbon to aldehyde carbon |
| C-N-C Angle | ~108-110° | Angle within the pyrrole ring |
Note: These values are predictions based on DFT studies of similar pyrrole derivatives and may vary slightly for the specific compound.
Theoretical vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. nih.gov The predicted spectra for related pyrrole hydrazones have shown good agreement with experimental data, particularly for characteristic functional group vibrations. nih.gov
Key predicted vibrational modes for this compound would include:
C=O Stretching: A strong absorption band expected around 1650-1680 cm⁻¹ in the IR spectrum, characteristic of an aromatic aldehyde.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
C-N Stretching: Vibrations associated with the C-N bonds of the pyrrole ring are expected in the 1300-1400 cm⁻¹ region.
Ring Vibrations: C=C stretching modes from the pyrrole ring would appear in the 1450-1600 cm⁻¹ range. researchgate.net
Electronic properties are investigated using Time-Dependent DFT (TD-DFT) to correlate with experimental UV-Vis spectra. nih.gov For pyrrole, absorption bands are typically attributed to π-π* transitions. researchgate.net For this compound, the presence of the carbonyl chromophore conjugated with the pyrrole ring is expected to result in absorption bands in the UV region, likely corresponding to π-π* and n-π* electronic transitions. Studies on similar compounds suggest these transitions would occur in the 250-350 nm range. scispace.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be delocalized over the electron-rich pyrrole ring, while the LUMO would likely be concentrated on the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer from the ring to the aldehyde. The calculated HOMO-LUMO energy gap for related pyrrole derivatives provides insight into their electronic behavior. A smaller energy gap is associated with higher polarizability and greater potential for nonlinear optical (NLO) activity.
Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.0 to -6.5 | Electron-donating ability |
| E(LUMO) | -1.5 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.0 to 6.5 | Energy to remove an electron |
| Electron Affinity (A) | 1.5 to 2.0 | Energy released on gaining an electron |
| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to charge transfer |
Note: Values are estimations based on DFT calculations for analogous pyrrole aldehydes. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group, making it the primary site for electrophilic attack and hydrogen bonding. dergipark.org.tr Conversely, the hydrogen atoms of the pyrrole ring and the methyl group would exhibit positive potential (blue), indicating sites for nucleophilic attack. The pyrrole ring itself would display intermediate potential (green/yellow), reflecting its aromatic character. This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).
In this compound, significant NBO interactions are anticipated:
π → π interactions:* Delocalization of π-electrons within the aromatic pyrrole ring and the conjugated carbaldehyde group would contribute significantly to the molecule's stability.
LP → π interactions:* The lone pair (LP) of electrons on the pyrrole nitrogen atom is expected to delocalize into the antibonding π* orbitals of the adjacent C=C bonds. Similarly, lone pairs on the carbonyl oxygen can interact with the π-system.
These interactions confirm the presence of intramolecular charge transfer, which is a key factor influencing the molecule's electronic and optical properties. The stabilization energies calculated from NBO analysis quantify the strength of these delocalization effects.
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. researchgate.net Computational methods, particularly DFT, are used to predict the NLO behavior of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A large hyperpolarizability value indicates a strong NLO response.
The structure of this compound, featuring an electron-donating pyrrole ring (donor) attached to an electron-withdrawing carbaldehyde group (acceptor), suggests potential for NLO activity. Computational studies on similar pyrrole derivatives have shown that the presence and positioning of electron-withdrawing groups can significantly enhance hyperpolarizability. nih.gov The predicted NLO properties would make this compound a candidate for applications in optoelectronic devices.
Table 3: Predicted NLO Properties for this compound
| Parameter | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.0 - 4.0 | Debye |
| Mean Polarizability (α) | ~100 - 120 | a.u. |
Note: Values are estimations based on computational studies of pyrrole derivatives with similar electronic features. nih.gov
Thermodynamic Parameters and Reaction Energetics
Computational studies, particularly those employing ab initio molecular orbital theory, have been utilized to investigate the conformational preferences and rotational barriers of pyrrole-carbaldehydes. These studies calculate various thermodynamic and energetic parameters to predict the most stable conformations of the molecules. Key parameters investigated include conformational energies, potential functions for internal rotation, rotational barriers, stabilization energies, and charge distributions scilit.com.
For instance, the synthesis of various pyrrole derivatives, which often starts from precursors like this compound, involves several reaction steps. mdpi.comnih.govnih.govekb.eg Computational chemistry can model the energetics of these synthetic pathways, helping to understand reaction mechanisms and optimize conditions. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and potential yields of different synthetic routes. For example, the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carboxaldehydes, has been studied computationally to understand its mechanism and energetics. ekb.eg Similarly, the synthesis of complex pyrrole derivatives often involves multi-step processes, including N-alkylation and cyclocondensation reactions, whose energetics can be theoretically modeled to support experimental findings. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like derivatives of this compound might interact with biological targets.
Molecular docking studies have revealed that pyrrole derivatives can form stable complexes with various enzymes, suggesting their potential as inhibitors. The primary forces governing these interactions are hydrophobic interactions and hydrogen bonding with active site amino acid residues.
For example, docking studies of pyrrole-based Schiff bases as inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have identified key interactions. In the active site of MAO-B, the pyrrole core structure is involved in stabilizing the ligand-enzyme complex through interactions with residues such as Ile199, Tyr326, Tyr398, and Tyr435 nih.gov. Similarly, when docked into AChE, a pyrrole-based hydrazide formed a compact complex where the pyrrole and tryptophan fragments were situated deep within the substrate pocket mdpi.com.
In another study, pyrrole analogues were investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2. The results indicated that hydrogen bonding was the primary binding force, and the presence of nitro groups was important for the interaction with the enzyme researchgate.net. For inhibitors targeting Enoyl-acyl carrier protein reductase (ENR) and Dihydrofolate reductase (DHFR), key interactions involved hydrogen bonds with residues like TYR158 and SER119.
Table 1: Examples of Ligand-Protein Interactions for Pyrrole Derivatives
| Target Enzyme | PDB ID | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY6 | - | Compact complex formation |
| Monoamine Oxidase B (MAO-B) | 2V5Z | Ile199, Tyr326, Tyr398, Tyr435 | Stabilization of complex |
| Enoyl ACP Reductase (InhA) | 1DF7 | TYR158, ILE215, MET199 | Hydrogen bonds, Hydrophobic |
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Derivatives of this compound have been computationally screened against several important biological targets, including cancer-related proteins and bacterial enzymes like DNA gyrase.
In the context of anticancer research, new fused 1H-pyrrole derivatives were docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) nih.gov. The studies showed high affinity for these targets, with one derivative exhibiting a docking score of -17.52 kcal/mol against EGFR and -19.57 kcal/mol against CDK2 nih.gov. Another study targeting the anaplastic lymphoma kinase (PDB ID: 2XP2), a protein implicated in cancer, also demonstrated effective binding of pyrrole-triazoline-thione derivatives mdpi.com. Synthetic pyrrole derivatives have also been screened against the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer, showing high binding affinity bioinformation.net.
Pyrrole derivatives have also been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. Docking studies revealed that these compounds can bind effectively to the ATP-binding pocket of the enzyme researchgate.netmdpi.comuomustansiriyah.edu.iq. For instance, a series of novel thiourea derivatives containing pyrrole moieties were designed as potential DNA gyrase and topoisomerase IV inhibitors, with docking studies guiding their synthesis mdpi.com.
Table 2: Predicted Binding Affinities of Pyrrole Derivatives for Biological Targets
| Compound/Derivative Class | Biological Target | PDB ID | Predicted Binding Affinity/Score | Docking Software |
|---|---|---|---|---|
| Pyrrolo[3,2-e] scilit.comnih.govdiazepine | EGFR | 4HJO | -17.52 kcal/mol | MOE 14.0 |
| Pyrrolo[3,2-e] scilit.comnih.govdiazepine | CDK2 | 6GUH | -19.57 kcal/mol | MOE 14.0 |
| Pyrrolyl benzohydrazides | Enoyl ACP Reductase | 1DF7 | -9.8 to -11.9 kcal/mol | Surflex |
| Levofloxacin Carboxamides | DNA Gyrase | - | PLP Fitness: 80.72 - 87.53 | GOLD Suite |
| Pyrrole-triazoline-thione | Anaplastic Lymphoma Kinase | 2XP2 | - | GOLD |
A critical validation of computational models is the correlation of their predictions with experimental data. Several studies on pyrrole derivatives have demonstrated a good correlation between in silico docking scores and in vitro biological activities, such as IC₅₀ values (the half-maximal inhibitory concentration).
For a series of polysubstituted pyrrole compounds with anti-tubulin activity, a good correlation was found between the computationally derived HINT scores (a measure of free energy) and the measured IC₅₀ values for cell proliferation nih.gov. Similarly, a study on HCV NS3/4A protease inhibitors showed a reliable molecular docking approach with a good correlation coefficient (r² = 0.519) between the docking score and the experimental IC₅₀ values of the ligands researchgate.net. These correlations provide confidence that the docking poses and predicted affinities are representative of the actual binding events, thereby validating the use of these computational models for rational drug design and lead optimization.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the behavior of the complex over time in a simulated physiological environment.
MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational changes that may occur upon ligand binding. Key metrics such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds over the simulation time are analyzed to determine stability.
For potential DNA gyrase inhibitors, MD simulations of 100 nanoseconds suggested that the identified compounds form a stable complex with the enzyme, as supported by stable RMSD and hydrogen bond plots biorxiv.org. The simulations provide an atomic-level movie of the system, showing how the protein and ligand adapt to each other and maintain their binding interactions over time biorxiv.orgnih.gov. Similarly, MD simulations of a pyrrole derivative (SR9009) complexed with the HER2 protein were used to predict the stability of the complex, reinforcing the findings from molecular docking bioinformation.net.
These simulations are crucial for validating docking results, as they can reveal whether the initial docked pose is maintained or if the ligand shifts to a different, more stable conformation within the binding site. By observing these dynamics, researchers can gain a deeper understanding of the molecular recognition process and the stability of the interactions, which is essential for designing effective and specific inhibitors nih.govresearchgate.netplos.org.
Protein-Ligand Complex Dynamics
Despite the utility of these methods, a specific search of research databases yielded no studies detailing molecular dynamics simulations of a protein complex with this compound. While research exists on the dynamics of other protein-ligand complexes, including those with similar heterocyclic scaffolds, data specifically pertaining to the dynamic behavior, conformational stability, and interaction dynamics of this compound when bound to a protein target is not available in the reviewed literature.
Advanced Topological and Surface Analyses
Advanced computational techniques are employed to understand the intricate details of molecular structure, bonding, and intermolecular interactions. These methods provide a visual and quantitative framework for analyzing the electron distribution and forces that govern crystal packing and molecular recognition.
Hirshfeld Surface Analysis for Intermolecular Interactions
A targeted search for crystallographic and computational studies on this compound did not uncover any publications that include a Hirshfeld surface analysis. While this technique has been applied to a wide range of organic molecules, including other carbazole and pyrrole derivatives, to elucidate their supramolecular structures, no such analysis has been published for this compound. Therefore, specific data on its intermolecular contacts and crystal packing contributions are not available.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) for Electron Delocalization
The Electron Localization Function (ELF) is a quantum chemical method used to analyze the spatial localization of electrons in atomic and molecular systems. wikipedia.org It provides a chemically intuitive map of electron pair probability, allowing for the clear identification of core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr High ELF values indicate regions where electrons are highly localized. researchgate.net The Local Orbital Localizer (LOL) is a related function that provides insight into regions with maximum localized orbital overlap. jussieu.fr Together, ELF and LOL are powerful tools for understanding electron delocalization and the nature of chemical bonds. jussieu.fr
Despite the broad applicability of these methods in computational chemistry, the scientific literature lacks specific studies that have performed Electron Localization Function (ELF) or Local Orbital Localizer (LOL) analyses on this compound. Consequently, a detailed, data-driven discussion of electron delocalization and bonding characteristics for this specific compound, based on these advanced topological methods, cannot be provided.
Advanced Spectroscopic Characterization Methodologies in Research on 1 Methyl 1h Pyrrole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 1-methyl-1H-pyrrole-3-carbaldehyde provides a wealth of information. The aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The methyl group protons (N-CH₃) also present as a singlet, resonating at approximately δ 3.6–3.8 ppm. The protons on the pyrrole (B145914) ring exhibit chemical shifts between δ 6.5 and 7.5 ppm, with their specific coupling patterns being dependent on their positions.
Precise chemical shifts and coupling constants are critical for unambiguous assignments. High-field NMR instruments allow for the reporting of chemical shifts with high precision, often to three or four decimal places, which is crucial as even minor shifts can provide significant structural information. acs.org Coupling constants (J values), reported in Hertz (Hz), reveal the connectivity between neighboring protons. For instance, the vicinal coupling between protons on adjacent carbons in a pyrrole ring provides direct evidence of their bond connectivity. ubc.ca
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.8-10.0 | s (singlet) |
| N-CH₃ | 3.6-3.8 | s (singlet) |
| Pyrrole-H | 6.5-7.5 | m (multiplet) |
This table is interactive. Click on the headers to sort.
Comprehensive ¹³C NMR Spectral Interpretation
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is a key indicator, appearing significantly downfield at approximately δ 190–195 ppm. The carbon of the N-methyl group is typically found in the range of δ 35–40 ppm. The carbon atoms within the pyrrole ring have distinct chemical shifts that are influenced by the substituents. The chemical shifts of pyrrole carbons are also known to be solvent-dependent. ipb.pt
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 190-195 |
| Pyrrole Ring Carbons | Not specified |
| N-CH₃ | 35-40 |
This table is interactive. Click on the headers to sort.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. omicsonline.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the protons on the pyrrole ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.edu This is invaluable for assigning the carbon signals of the pyrrole ring by linking them to their corresponding, and often more easily assigned, proton signals. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is instrumental in piecing together the molecular framework by showing correlations between, for example, the aldehyde proton and the carbons of the pyrrole ring, or the N-methyl protons and the adjacent ring carbons. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in this compound. The most prominent and easily identifiable absorption is the sharp, intense peak for the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.publibretexts.org For an aldehyde adjacent to an aromatic ring, this absorption is often found around 1705 cm⁻¹. libretexts.org
Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to one or two moderate bands in the region of 2830-2695 cm⁻¹, with a band near 2720 cm⁻¹ being particularly indicative. libretexts.orgvscht.cz The spectrum will also show C-H stretching vibrations for the pyrrole ring and the methyl group, typically in the 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) regions, respectively. vscht.cz In-ring C-C stretching vibrations of the aromatic pyrrole ring are expected in the 1600-1400 cm⁻¹ region. libretexts.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Aldehyde C=O | 1670-1780 | Strong, sharp stretch |
| Aldehyde C-H | 2830-2695 | Moderate stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Aromatic C-C | 1600-1400 | In-ring stretch |
This table is interactive. Click on the headers to sort.
FT-Raman Spectroscopy for Complementary Vibrational Information
FT-Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, FT-Raman can be particularly useful for observing the symmetric vibrations of the pyrrole ring and the C=C bonds, which may not be as prominent in the IR spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and FT-Raman data to achieve a more precise assignment of the vibrational modes. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Various MS methods are applied, each offering unique advantages for characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For the molecular formula C₆H₇NO, the calculated exact mass is 109.052763847 Da. nih.gov The experimental determination of a mass value closely matching this theoretical value provides definitive evidence for the compound's elemental makeup.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇NO | nih.gov |
| Calculated Exact Mass | 109.052763847 Da | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of moderately polar, thermally labile molecules like this compound. In positive ESI mode, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (MW = 109.13 g/mol ), this would correspond to a detected ion at an m/z of approximately 110.1. nih.gov This technique is essential for LC-MS analyses, allowing the compound to be ionized directly from the liquid phase into the gas phase for mass analysis. epa.gov
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile compounds. In the analysis of this compound, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. lifesciencesite.com The mass spectrometer typically uses electron ionization (EI), which bombards the molecule with high-energy electrons, causing fragmentation. This process creates a unique and reproducible fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification. nist.gov
While a specific mass spectrum for this compound is not publicly available, analysis of related pyrrole structures suggests a typical methodology. bris.ac.uknih.gov The interpretation of the mass spectrum would involve identifying the molecular ion peak (M⁺) and characteristic fragment ions, which helps to elucidate the compound's structure.
Table 2: Typical GC/MS Parameters for Analysis of Pyrrole Derivatives
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., Elite-1, HP-1) | lifesciencesite.comunime.it |
| Carrier Gas | Helium | lifesciencesite.combris.ac.uk |
| Injector Temperature | 250 °C | lifesciencesite.combris.ac.uk |
| Ionization Mode | Electron Ionization (EI) at 70 eV | lifesciencesite.combris.ac.uk |
| MS Scan Range | m/z 45-450 Da | lifesciencesite.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis and quantification of this compound, especially from complex mixtures or for purity assessment. bldpharm.comambeed.com The technique separates the compound from other components using high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer. A common setup involves a reverse-phase HPLC column. sielc.com
For MS compatibility, the mobile phase typically consists of acetonitrile (B52724) and water with a volatile acidic modifier like formic acid, which facilitates ionization. sielc.com The mass spectrometer, often a triple quadrupole instrument, can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. epa.gov This makes LC-MS an invaluable tool for quantitative analysis in various matrices. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about conjugated systems within a molecule. msu.edu The structure of this compound, which contains a pyrrole ring conjugated with a formyl (aldehyde) group, is expected to produce characteristic absorption bands. The pyrrole ring itself exhibits π-π* transitions. researchgate.net The extension of conjugation by the aldehyde group typically shifts the absorption maxima to longer wavelengths (a bathochromic shift).
Research on pyrrole shows absorption bands around 250 nm and 287 nm. researchgate.net The presence of the aldehyde chromophore conjugated to the pyrrole ring in this compound would likely result in distinct absorption peaks, making UV-Vis spectroscopy a useful tool for its characterization and quantification in solution.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Pyrrole Ring | π → π* | ~250-290 |
Chromatographic Purity Assessment in Research
Ensuring the purity of this compound is essential for its application in research, as impurities can lead to unwanted side reactions or erroneous results. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for purity assessment. Commercial suppliers often state the purity of this compound to be in the range of 95% to over 99%. sigmaaldrich.comsigmaaldrich.com
In a typical HPLC purity analysis, the compound is dissolved in a suitable solvent and injected into the chromatograph. The area of the peak corresponding to this compound is compared to the total area of all detected peaks. A validated chromatographic method ensures that the results are accurate and reproducible. nih.gov Method validation involves assessing parameters such as linearity, accuracy, precision, and specificity to guarantee reliable quantification of purity. nih.govresearchgate.net
Table 4: Typical Parameters for HPLC Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis (set at λmax) or MS |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound. It is routinely used to assess the purity of synthesized batches, monitor the progress of chemical reactions, and isolate the compound from reaction mixtures.
In a typical industrial synthesis, the purity of this compound is a critical quality parameter. For instance, a one-pot synthesis method involving sequential catalytic hydrogenation has been reported to produce this compound with a purity exceeding 99%, as determined by HPLC. While specific, detailed public-domain chromatograms and method parameters for this exact compound are not extensively published, general methodologies for pyrrole derivatives often employ reverse-phase (RP) HPLC.
A representative, albeit generalist, RP-HPLC method for a pyrrole-containing derivative might utilize a C18 column. pensoft.net The mobile phase is typically a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. pensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from starting materials, intermediates, and by-products. Detection is commonly achieved using a UV detector, as the pyrrole ring and aldehyde group constitute a chromophore that absorbs UV light.
Table 1: Illustrative HPLC Parameters for Analysis of Pyrrole Derivatives
| Parameter | Typical Value/Condition |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) oatext.com |
| Mobile Phase A | Phosphate Buffer (e.g., 0.02 M, pH 3.0) oatext.com |
| Mobile Phase B | Acetonitrile pensoft.netoatext.com |
| Elution Mode | Gradient oatext.com |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detector | UV-Vis (e.g., at 225 nm) oatext.com |
| Column Temperature | 30°C oatext.com |
This table represents typical conditions for related compounds, as specific research data for this compound is not publicly detailed.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures. While specific UPLC methods dedicated to this compound are not widely documented in publicly accessible literature, its application can be inferred from methodologies developed for structurally related compounds and complex mixtures containing pyrrole alkaloids. mdpi.com
UPLC is particularly valuable when coupled with mass spectrometry (UPLC-MS). This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is highly specific and allows for definitive identification of the compound. For example, a UPLC-MS method for analyzing various alkaloids might use a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and a methanol/acetonitrile mixture. mdpi.com
The advantages of UPLC make it an ideal tool for high-throughput screening, reaction monitoring where speed is essential, and detailed analysis of complex product mixtures where high resolution is required to separate closely related impurities.
Table 2: General UPLC-MS System Parameters for Analysis of Small Organic Molecules
| Parameter | Typical Value/Condition |
| Column | Sub-2 µm particle size (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Column Temperature | 40 - 45°C mdpi.com |
This table represents typical conditions for UPLC-MS analysis of related organic compounds; specific methods for this compound are proprietary or not published.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For novel compounds or those resulting from new synthetic pathways, obtaining a single-crystal X-ray structure is the gold standard for structural validation. In the context of pyrrole-3-carbaldehydes, research on multicomponent synthesis methods has utilized single-crystal X-ray diffraction to confirm the structural integrity of the resulting products. However, to date, the specific crystal structure and associated crystallographic data for this compound itself have not been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC).
When data is available, as demonstrated for a related compound, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, it is presented in a standardized format. nih.gov This includes the crystal system, space group, unit cell dimensions, and refinement data. Such information is crucial for understanding solid-state packing, hydrogen bonding, and other non-covalent interactions that influence the material's physical properties.
Table 3: Example Crystallographic Data for a Related Heterocyclic Aldehyde
| Parameter | Value (for 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde) nih.gov |
| Chemical Formula | C₁₅H₁₃N₃O nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.5807 Å, b = 15.1720 Å, c = 8.7370 Å, β = 93.618° nih.gov |
| Volume (V) | 1267.46 ų nih.gov |
| Calculated Density | 1.31 g/cm³ |
| Radiation Type | Mo Kα nih.gov |
| Temperature | 150 K nih.gov |
| CCDC Deposition No. | 1025251 nih.gov |
This table is provided as an illustrative example of crystallographic data. No such data is currently available in the public domain for this compound.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of novel and efficient synthetic routes to 1-methyl-1H-pyrrole-3-carbaldehyde and its analogs is paramount for facilitating further research. While traditional methods like the Vilsmeier-Haack reaction are established, emerging strategies focus on improving yield, selectivity, and sustainability.
One promising avenue is the use of multicomponent reactions (MCRs) . An efficient sequential MCR has been developed for N-arylpyrrole-3-carbaldehydes, which involves a proline-catalyzed direct Mannich reaction-cyclization sequence followed by oxidative aromatization. researchgate.net This approach offers good yields for a variety of substrates and could be adapted for the synthesis of this compound.
Furthermore, photochemical and electrochemical methods are gaining traction as sustainable alternatives for the synthesis of substituted pyrroles. rsc.orgrsc.org These methods offer new pathways for constructing the pyrrole (B145914) ring from diverse nitrogen-containing precursors under mild conditions. Recent advancements include the electrochemical synthesis of polysubstituted pyrroles from primary amines and 1,3-dicarbonyl compounds. rsc.org
Another area of interest is the development of catalyst-free and chromatography-free methodologies . A novel approach for synthesizing polysubstituted pyrroles in good yields has been reported through a multicomponent reaction of arylglyoxal, 1,3-dicarbonyl, indole (B1671886), and an aromatic amine in a green solvent, eliminating the need for a catalyst and column chromatography for purification. acs.org
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | Proline-catalyzed Mannich reaction-cyclization sequence. researchgate.net | High efficiency, good yields, broad substrate scope. |
| Photochemical/Electrochemical Synthesis | Use of light or electricity to drive reactions. rsc.orgrsc.org | Sustainable, mild reaction conditions, novel reaction pathways. |
| Catalyst-Free Synthesis | Reactions proceed without a catalyst. acs.org | Reduced cost, simplified purification, environmentally friendly. |
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govekb.eg Derivatives of pyrrole-3-carbaldehyde have shown potential as antimicrobial and anticancer agents. nih.gov Future research should focus on identifying specific biological targets for this compound derivatives and exploring their therapeutic potential in greater detail.
Recent studies have shown that certain highly substituted pyrrole-3-carboxaldehydes exhibit significant activity against bacteria like Pseudomonas putida. nih.gov Furthermore, new pyrrole derivatives have been designed as potential calcium channel blockers , drawing parallels with 1,4-dihydropyridine (B1200194) drugs. mdpi.com The synthesis and toxicological evaluation of these novel pyrroles have indicated low acute toxicity, making them promising candidates for further development. mdpi.com
Derivatives of 3-aroyl-1-arylpyrroles have demonstrated potent inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov These compounds were effective against multidrug-resistant cancer cell lines and also showed potential in inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers like medulloblastoma. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of novel anticancer agents.
Integration of Advanced Computational Methods in Drug Discovery and Materials Science
Computational methods are increasingly integral to modern chemical research. In the context of this compound, computational studies can accelerate the discovery of new derivatives with desired properties. Techniques like molecular docking can be employed to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. researchgate.net
For instance, molecular docking studies have been performed on 1H-indole-3-carbaldehyde, a related compound, to investigate its potential against various cancer proteins. researchgate.net Similar in silico screening of a virtual library of this compound derivatives could identify promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.
Beyond drug discovery, computational chemistry can aid in the design of new materials. Density Functional Theory (DFT) calculations can be used to predict the electronic and structural properties of polymers or supramolecular assemblies derived from this compound, guiding the development of novel functional materials.
Development of Sustainable and Eco-Friendly Methodologies in Synthesis and Application
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should prioritize the development of sustainable and eco-friendly methods for the synthesis and application of this compound.
This includes the use of greener solvents, catalysts, and reaction conditions. As mentioned earlier, photochemical, electrochemical, and catalyst-free synthetic methods are steps in this direction. rsc.orgrsc.orgacs.org The use of low-cost and commercially available aluminas as catalysts for the Paal-Knorr synthesis of N-substituted pyrroles is another example of a more sustainable approach. mdpi.com This method is distinguished by its operational simplicity, high yields, and the reusability of the catalyst. mdpi.com
Furthermore, exploring the use of this compound as a building block for biodegradable polymers or materials derived from renewable feedstocks would contribute to a more sustainable chemical industry.
Potential in Supramolecular Chemistry and Nanotechnology
The unique structure of this compound, with its aromatic ring and reactive aldehyde group, makes it an interesting candidate for applications in supramolecular chemistry and nanotechnology. The aldehyde functionality allows for covalent modification and functionalization of surfaces and nanoparticles.
For example, a related compound, pyrrole-3-carboxylic acid, has been used to synthesize poly(pyrrole-3-carboxylic acid) (PPyCOOH) nanoneedles. nih.gov These nanoneedles exhibited good photothermal performance and were explored for dual-imaging guided photodynamic and photothermal combination therapy for cancer. nih.gov This highlights the potential of functionalized pyrroles in creating advanced nanomaterials for biomedical applications. Future work could explore the functionalization of nanoparticles with this compound for applications in drug delivery, sensing, or catalysis.
Unexplored Reactivity and Derivatization Pathways
While the basic reactivity of the aldehyde and pyrrole moieties is known, there are still unexplored avenues for the derivatization of this compound. The aldehyde group can undergo a variety of chemical transformations beyond simple oxidation and reduction.
A recent breakthrough in the chemistry of substituted pyrroles is the development of an electrochemical method for the precise, para-position single-carbon insertion into polysubstituted pyrroles, leading to the synthesis of substituted pyridines. scitechdaily.com This novel ring expansion reaction, which proceeds under reagent-free electrochemical conditions, opens up new possibilities for molecular editing of aromatic rings and could potentially be applied to derivatives of this compound. scitechdaily.com
Exploring novel cycloaddition reactions, such as the organocatalytic, enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, could lead to the synthesis of complex, densely substituted heterocyclic systems with interesting biological activities. nih.gov Investigating the participation of this compound in such reactions could yield novel molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1H-pyrrole-3-carbaldehyde, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation, where a pyrrole derivative reacts with a formylating agent (e.g., POCl₃/DMF). Critical parameters include reaction temperature (often 0–5°C to control exothermicity), stoichiometric ratios of reagents, and inert atmosphere conditions to prevent oxidation. Post-reaction quenching with aqueous NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard . Alternative routes involve nucleophilic substitution of halogenated precursors with methylamine under basic catalysis (e.g., K₂CO₃ in DMF at 80°C) .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?
- Methodological Answer : ¹H NMR confirms the aldehyde proton as a singlet near δ 9.8–10.0 ppm, while the methyl group on the pyrrole nitrogen appears as a singlet at δ 3.6–3.8 ppm. Aromatic protons in the pyrrole ring resonate between δ 6.5–7.5 ppm, with coupling patterns dependent on substitution. ¹³C NMR identifies the aldehyde carbon at δ 190–195 ppm and the methyl carbon at δ 35–40 ppm. For derivatives (e.g., aryl-substituted analogs), NOESY or HSQC experiments can resolve regiochemical ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as an irritant. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Waste disposal should follow institutional guidelines for aldehydes .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELXL be employed to address them?
- Methodological Answer : Challenges include disorder in the aldehyde group or methyl substituent, which can be resolved using SHELXL’s PART instruction to model partial occupancy. Anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Cl in halogenated derivatives) require careful refinement with restraints (e.g., SIMU/DELU). For twinned crystals, the TWIN command in SHELXL enables accurate intensity deconvolution. Validation tools like Rint and CC1/2 ensure data quality .
Q. How can computational tools like Mercury CSD assist in analyzing the packing motifs and intermolecular interactions of this compound crystals?
- Methodological Answer : Mercury CSD’s "Materials Module" identifies hydrogen-bonding motifs (e.g., C=O···H–N interactions) and π-π stacking distances. The "Packing Similarity" feature compares unit-cell parameters (e.g., Z′ values) across derivatives. Void analysis quantifies solvent-accessible volumes, which is critical for cocrystal screening. Cross-referencing with the Cambridge Structural Database (CSD) reveals trends in bond lengths and angles for validation .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing aldehyde group activates the pyrrole ring toward nucleophilic attack at the 2- and 5-positions. Steric hindrance from the N-methyl group directs regioselectivity; bulky nucleophiles (e.g., Grignard reagents) favor the less hindered 5-position. DFT calculations (e.g., Mulliken charges) predict reactivity patterns, while kinetic studies under varying temperatures (25–60°C) and solvents (THF vs. DCM) optimize yields .
Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. Structural analogs with modified substituents (e.g., trifluoromethyl or aryloxy groups) can isolate key pharmacophores. Molecular docking (AutoDock Vina) identifies binding poses, while SPR assays quantify target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
